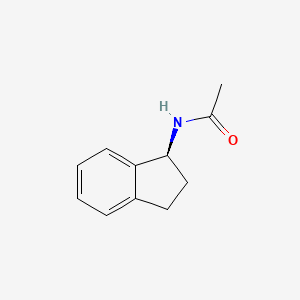

(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Descripción general

Descripción

“(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide” is a derivative of 2, 3-dihydro-1H-indene-1-methanamine . These compounds generally exhibit excellent physiological and pharmacological activity . Particularly, most methoxy-lated 2, 3-dihydro-1H -indene-1-methanamines are found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties . They are widely used as important intermediates for the synthesis of bioactive compounds, for example, dopamine receptor agonists , CCR2 antagonists , and so on.

Synthesis Analysis

The synthesis of 2, 3-dihydro-1H-indene-1-methanamines has been reported in several methods . One method involves the synthesis from ethyl 1H-indene-1-carboxylate via hydrogenation, hydrolysis, amidation, and reduction . Another method starts from 6-methoxy-2, 3-dihydro-1H-inden-1-one either via cyanation, reduction (by NaBH4), and hydrogenation or via the Wittig reaction, reduction, and the Curtius reaction . The most used method involves treating the indanone with TMSCN/ ZnI2 and directly dehydrating with Amberlyst-15 to afford indene-1-carbonitrile . Subsequent catalytic hydrogenation of this compound yields the title compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide” include hydrogenation, hydrolysis, amidation, reduction, cyanation, and the Wittig reaction . These reactions are part of the synthesis methods mentioned above.Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds related to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide have been synthesized and studied for their potential anticancer activity. For instance, derivatives of 1H-inden-1-one, which are structurally similar to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, have shown significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Molecular Structure Analysis

Research on molecules containing the 2,3-dihydro-1H-inden-1-yl group, like (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, includes studies on their molecular structure. Investigations have been conducted to understand the geometry and intermolecular interactions of these molecules, contributing to the knowledge of their chemical behavior (Zhang et al., 2012).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of CHF3381, a compound related to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide, have been studied. This research is vital for understanding how such compounds are metabolized in the body and their mechanism of action, especially in the context of treatments like neuropathic pain (Csajka et al., 2005).

Cytotoxic Activity

Several studies have focused on the synthesis of derivatives similar to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide and their cytotoxic activities. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, highlighting their potential as anticancer agents (Modi et al., 2011).

Enzyme Inhibition Studies

Compounds structurally related to (S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide have been synthesized and evaluated for their enzyme inhibitory potential, such as α-glucosidase and acetylcholinesterase inhibition. This research is crucial for developing new therapeutic agents for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Propiedades

IUPAC Name |

N-[(1S)-2,3-dihydro-1H-inden-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOXDDHYFFXMJJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)